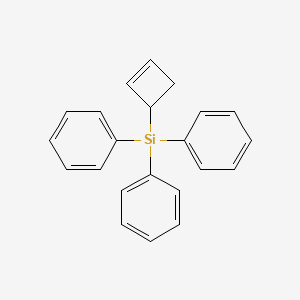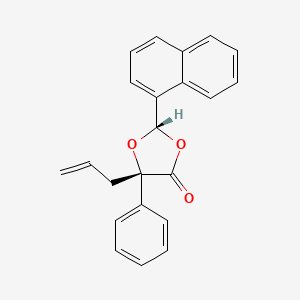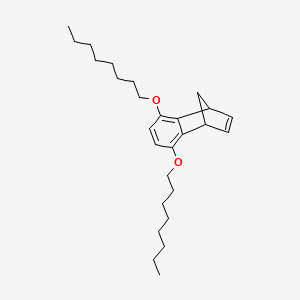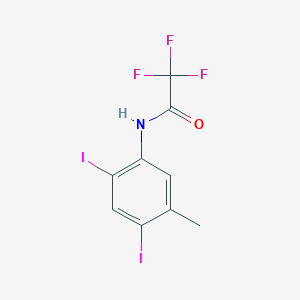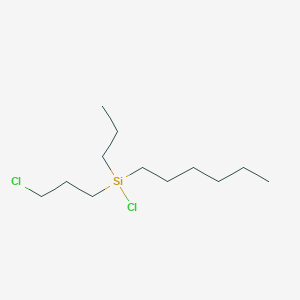
Chloro(3-chloropropyl)hexyl(propyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-chloropropyl)hexyl(propyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloro(3-chloropropyl) group, a hexyl group, and a propyl group. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-chloropropyl)hexyl(propyl)silane typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals and involves the addition of hydrosilanes to alkenes. For instance, the hydrosilylation of allyl chloride with trichlorosilane can be catalyzed by Rh(I) catalysts to selectively form trichloro(3-chloropropyl)silane . The reaction conditions often include the use of solvents and specific temperature controls to ensure high efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a large scale using similar hydrosilylation reactions. The process is optimized for high turnover numbers and selectivity, often employing advanced catalysts and reaction conditions to achieve the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
Chloro(3-chloropropyl)hexyl(propyl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as alcohols or amines, leading to the formation of silane coupling agents.
Alcoholysis: The trichlorosilyl group can react with alcohols to form alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and other nucleophiles. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include various silane coupling agents and alkoxysilanes, which are valuable intermediates in the synthesis of other organosilicon compounds .
Scientific Research Applications
Chloro(3-chloropropyl)hexyl(propyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Chloro(3-chloropropyl)hexyl(propyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These linkages are crucial in the formation of silane coupling agents, which enhance the adhesion and durability of materials .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound is similar in structure but contains methoxy groups instead of hexyl and propyl groups.
Trichloro(3-chloropropyl)silane: This compound has three chloro groups attached to the silicon atom, making it more reactive in nucleophilic substitution reactions.
Uniqueness
Chloro(3-chloropropyl)hexyl(propyl)silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity and strong bonding are required.
Properties
CAS No. |
917970-46-8 |
|---|---|
Molecular Formula |
C12H26Cl2Si |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
chloro-(3-chloropropyl)-hexyl-propylsilane |
InChI |
InChI=1S/C12H26Cl2Si/c1-3-5-6-7-11-15(14,10-4-2)12-8-9-13/h3-12H2,1-2H3 |
InChI Key |
KNKJICDMPZWNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCC)(CCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)

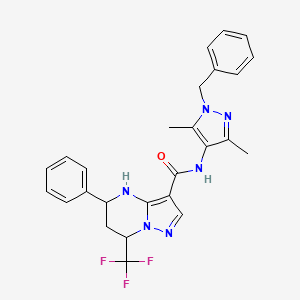
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)


